2-cyano-N-(cyclopropylmethyl)acetamide
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Overview
Description
2-cyano-N-(cyclopropylmethyl)acetamide is an organic compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic chemistry, particularly in the formation of heterocyclic compounds. The presence of both cyano and amide functional groups makes this compound a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(cyclopropylmethyl)acetamide typically involves the reaction of cyclopropylmethylamine with cyanoacetic acid or its esters. One common method is the direct treatment of cyclopropylmethylamine with methyl cyanoacetate without solvent at room temperature, which affords the target compound . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free methods and the use of catalysts can further improve the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(cyclopropylmethyl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the methylene group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The cyano and amide groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, and bidentate reagents. Reaction conditions often involve mild heating and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions are typically heterocyclic compounds, such as pyrroles, imidazoles, and thiophenes. These heterocycles are of significant interest due to their biological activities and potential therapeutic applications .
Scientific Research Applications
2-cyano-N-(cyclopropylmethyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-N-(cyclopropylmethyl)acetamide involves its ability to participate in various chemical reactions due to the presence of cyano and amide functional groups. These groups enable the compound to interact with molecular targets and pathways, leading to the formation of biologically active heterocycles . The exact molecular targets and pathways involved depend on the specific derivatives formed and their intended applications .
Comparison with Similar Compounds
2-cyano-N-(cyclopropylmethyl)acetamide can be compared with other cyanoacetamide derivatives, such as N-aryl cyanoacetamides and N-heteryl cyanoacetamides. These compounds share similar reactivity profiles but differ in their substituents, which can influence their chemical and biological properties . The uniqueness of this compound lies in its cyclopropylmethyl group, which can impart distinct steric and electronic effects .
List of Similar Compounds
- N-aryl cyanoacetamides
- N-heteryl cyanoacetamides
- Methyl 2-(2-cyanoacetamido) benzoate
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-cyano-N-(cyclopropylmethyl)acetamide |
InChI |
InChI=1S/C7H10N2O/c8-4-3-7(10)9-5-6-1-2-6/h6H,1-3,5H2,(H,9,10) |
InChI Key |
IFRKLXQWQFINOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)CC#N |
Origin of Product |
United States |
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